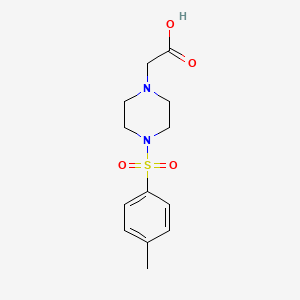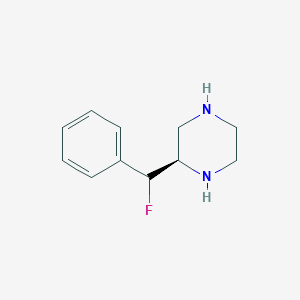
(2R)-2-(Fluoro(phenyl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Fluoro(phenyl)methyl)piperazine: is a compound that belongs to the piperazine family, which is known for its diverse biological activities. Piperazine derivatives are commonly found in various pharmaceutical agents, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics . The presence of the fluoro group and the phenyl ring in this compound potentially enhances its biological activity and binding affinity to various molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Fluoro(phenyl)methyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and fluoro(phenyl)methyl halides.
Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., sodium hydride or potassium carbonate) and an appropriate solvent (e.g., dimethylformamide or tetrahydrofuran) under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to achieve better control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding amines or hydrocarbons.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand Design: Used in the design of ligands for metal complexes due to its ability to coordinate with metal ions.
Catalysis: Employed in catalytic processes, including metal-organic frameworks (MOFs).
Biology and Medicine:
Antihistamine: Exhibits antihistamine properties, making it useful in allergy treatments.
Anticancer: Shows potential anticancer activity by inhibiting specific molecular targets.
Antimicrobial: Demonstrates antimicrobial properties against various pathogens.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical agents.
Wirkmechanismus
The mechanism of action of (2R)-2-(Fluoro(phenyl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro group and phenyl ring enhance its binding affinity, leading to modulation of biological pathways. For example, it may inhibit histamine receptors, leading to antihistamine effects .
Vergleich Mit ähnlichen Verbindungen
- (2R)-2-(Chloro(phenyl)methyl)piperazine
- (2R)-2-(Bromo(phenyl)methyl)piperazine
- (2R)-2-(Iodo(phenyl)methyl)piperazine
Comparison:
- Binding Affinity: The fluoro group in (2R)-2-(Fluoro(phenyl)methyl)piperazine may provide higher binding affinity compared to chloro, bromo, or iodo analogs due to its smaller size and higher electronegativity.
- Biological Activity: The presence of the fluoro group can enhance the compound’s biological activity, making it more potent in various applications .
Eigenschaften
Molekularformel |
C11H15FN2 |
|---|---|
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
(2R)-2-[fluoro(phenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2/c12-11(9-4-2-1-3-5-9)10-8-13-6-7-14-10/h1-5,10-11,13-14H,6-8H2/t10-,11?/m1/s1 |
InChI-Schlüssel |
MZIYCVZMTTZAFJ-NFJWQWPMSA-N |
Isomerische SMILES |
C1CN[C@H](CN1)C(C2=CC=CC=C2)F |
Kanonische SMILES |
C1CNC(CN1)C(C2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13324651.png)
![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)
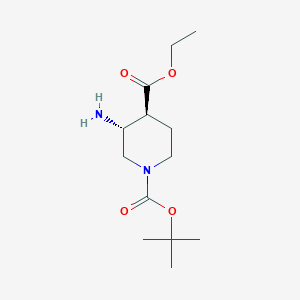
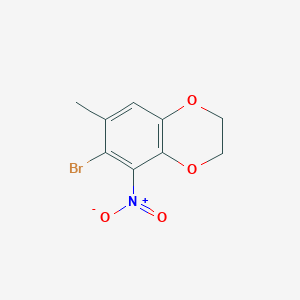
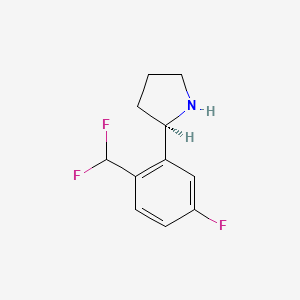
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)

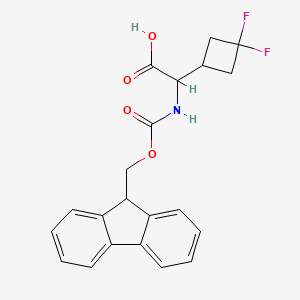
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13324717.png)
